Precursor-Dependent Formation: Fructosamine from Aldohexoses vs. Glucosamine from Ketohexoses
1-Amino-1-deoxy-D-fructose and 2-amino-2-deoxy-D-glucose (glucosamine) exhibit distinct and mutually exclusive precursor specificity. When aldohexoses (glucose, mannose, galactose) are heated at 110°C for 2 h with amino acid-copper complexes, ESI/qTOF/MS/MS analysis detects fructosamine as the predominant amino sugar product; conversely, ketohexoses (fructose, sorbose) under identical conditions yield glucosamine [1]. This structural inversion—aldoses producing ketose-derived amino sugars and vice versa—is a consequence of the Amadori vs. Heyns rearrangement pathways [2].
| Evidence Dimension | Precursor-product specificity in amino sugar formation |
|---|---|
| Target Compound Data | 1-Amino-1-deoxy-D-fructose (m/z 180 [M+H]⁺) detected from aldohexoses (glucose, mannose, galactose) |
| Comparator Or Baseline | 2-Amino-2-deoxy-D-glucose (glucosamine, m/z 180 [M+H]⁺) detected from ketohexoses (fructose, sorbose) |
| Quantified Difference | Complete precursor-product inversion: aldohexoses → fructosamine only; ketohexoses → glucosamine only |
| Conditions | Aqueous solution, amino acid-Cu²⁺ binary complexes, 110°C, 2 h; analysis by ESI/qTOF/MS/MS |
Why This Matters
Procurement of the correct amino sugar is essential for experiments aiming to trace specific Maillard reaction pathways or to generate defined flavor precursor profiles.
- [1] Hrynets Y, Ndagijimana M, Betti M. In situ formation of the amino sugars 1-amino-1-deoxy-fructose and 2-amino-2-deoxy-glucose under Maillard reaction conditions in the absence of ammonia. Food Chem. 2016;197(Pt A):489-495. doi:10.1016/j.foodchem.2015.10.138 View Source
- [2] Mossine VV, Mawhinney TP. 1-Amino-1-deoxy-d-fructose ('fructosamine') and its derivatives. Adv Carbohydr Chem Biochem. 2023;83:1-26. doi:10.1016/bs.accb.2023.10.001 View Source
